5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.ClH/c1-14-9-4-2-3-8(5-9)6-10-7-13-11(12)15-10;/h2-5,7H,6H2,1H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXSMLMRNFLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CN=C(S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride typically involves the reaction of 3-methoxybenzylamine with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Substitution Reactions
The amine group at the 2-position of the thiazole ring and the methoxybenzyl substituent participate in nucleophilic and electrophilic substitutions.
Key Reactions:
-
Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example, treatment with acetyl chloride in ethanol yields N-acetyl-5-(3-methoxybenzyl)thiazol-2-amine.
-
Electrophilic Aromatic Substitution: The methoxybenzyl group undergoes nitration or sulfonation at the para position relative to the methoxy group under acidic conditions.
Table 1: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, ethanol, 25°C | N-Acetyl derivative | ~65% | |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-(3-Methoxy-4-nitrobenzyl)thiazol-2-amine | N/A |
*Yields are estimated based on analogous thiazole reactions .
Oxidation and Reduction
The thiazole ring and benzyl group exhibit redox activity.
Key Reactions:
-
Oxidation: Treatment with hydrogen peroxide oxidizes the thiazole sulfur to a sulfoxide or sulfone, depending on reaction duration.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this destabilizes the aromatic system.
Table 2: Oxidation/Reduction Reactions
| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂, acetic acid, 50°C | Thiazole sulfoxide | Partial ring destabilization | |
| Ring Hydrogenation | H₂ (1 atm), Pd-C, ethanol | Thiazolidine derivative | Loss of aromaticity |
Coupling Reactions
The amine group facilitates cross-coupling reactions to build complex architectures.
Key Reactions:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amine position .
-
Suzuki-Miyaura Coupling: Requires bromination of the benzyl group first; subsequent coupling with boronic acids extends conjugation.
Table 3: Coupling Reactions
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, regenerating the free base.
Key Behavior:
-
Deprotonation: In alkaline conditions (pH > 10), the amine group loses a proton, forming a neutral thiazol-2-amine species.
-
Reprecipitation: Acidification (HCl) recovers the hydrochloride salt, enhancing solubility in polar solvents.
Metal Chelation
The thiazole nitrogen and amine group coordinate transition metals, enabling catalytic or therapeutic applications.
Key Complexes:
-
Cu(II) Complexes: Forms stable octahedral complexes with Cu²⁺ in ethanol/water mixtures, characterized by UV-Vis spectroscopy .
-
Fe(III) Chelation: Binds Fe³⁺ via the thiazole nitrogen, potentially modulating oxidative stress pathways .
Stability and Reactivity Insights
-
pH Sensitivity: The compound is stable in acidic conditions (pH 2–6) but degrades above pH 8 due to amine oxidation.
-
Thermal Stability: Decomposes at >200°C, with DSC showing an exothermic peak at 215°C.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity of 5-(3-Methoxybenzyl)thiazol-2-amine Hydrochloride
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 20 µg/mL |
Studies indicate that compounds with thiazole structures can disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to bacterial cell death .
Anticancer Activity
This compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant potential as an anticancer agent.
Case Study: Cytotoxicity Evaluation
A study assessed the compound's effects on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.50 |
| HeLa | 6.90 |
The compound exhibited a dose-dependent inhibition of cell proliferation, likely through the induction of apoptosis via mitochondrial dysfunction and activation of caspases .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of thiazole derivatives, including this compound.
Mechanism of Action :
- Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of NF-kB signaling pathways.
Table 3: Anti-inflammatory Activity
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 65% |
| IL-6 | 58% |
These findings suggest that the compound may be useful in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has gained attention, particularly in models of oxidative stress.
Case Study: Neuroprotection Against Oxidative Stress
In vitro studies using PC12 cells showed that treatment with this compound resulted in:
Table 4: Neuroprotective Effects
| Condition | Cell Viability (%) |
|---|---|
| Control | 100 |
| H₂O₂ Treatment | 40 |
| H₂O₂ + Compound Treatment | 70 |
The compound significantly improved cell viability under oxidative stress conditions, indicating its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxybenzyl)thiazol-2-amine
- 5-(3-Methylbenzyl)thiazol-2-amine
- 5-Cyclobutyl-1,3-thiazol-2-amine
Comparison
Compared to its analogs, 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride may exhibit unique properties due to the presence of the methoxy group at the 3-position of the benzyl ring. This structural difference can influence its reactivity, biological activity, and overall efficacy in various applications. For instance, the methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Biological Activity
5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The methoxy group on the benzyl moiety can influence the compound's reactivity and overall efficacy. Thiazole derivatives are recognized for their ability to interact with various biological targets, leading to significant changes in cellular functions.
Target Interactions
The specific targets of this compound remain largely unidentified. However, thiazole derivatives generally exhibit interactions that can modulate various biochemical pathways, potentially leading to antimicrobial, anticancer, and anti-inflammatory effects .
Biochemical Pathways
Research indicates that thiazole compounds may affect several biochemical pathways. These interactions can result in downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth . The presence of the methoxy group may enhance the lipophilicity of the compound, facilitating better membrane permeability and target interaction.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Thiazole derivatives have shown promise against various pathogens, including Mycobacterium tuberculosis. Studies suggest that modifications at specific positions on the thiazole ring can enhance antibacterial potency .
- Anticancer Properties : Compounds similar to 5-(3-Methoxybenzyl)thiazol-2-amine have demonstrated cytotoxic effects against several cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells through intrinsic pathways .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties against oxidative stress-induced damage in neuronal cell lines. This suggests a broader therapeutic potential for neurological disorders .
Anticancer Activity
A study evaluating various thiazole derivatives found that certain modifications significantly enhanced cytotoxicity against cancer cells. For example, compounds with specific substitutions on the thiazole ring exhibited IC50 values in the low micromolar range against human cancer cell lines . This highlights the importance of structural modifications in enhancing biological activity.
Antimicrobial Studies
Research has shown that 2-aminothiazoles exhibit strong antibacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as sub-micromolar levels, indicating their potential as novel anti-tubercular agents .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of α-bromoketones with substituted thioureas in ethanol, using DIPEA as a base. For example, reacting 2-bromo-1-(3-methoxybenzyl)ethanone with thiourea in ethanol at room temperature for 48–72 hours yields the thiazole core. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt .
- Critical Parameters : Stirring duration (3–7 days), solvent choice (absolute ethanol enhances purity), and stoichiometric ratios (0.95–1.1 equiv. of thiourea to α-bromoketone) significantly affect yields (typically 60–85%). Purification via ethyl acetate washing and MgSO4 drying is standard .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 265.08 for the free base) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Protocols :
- Antimicrobial Testing : Broth microdilution assays against S. aureus and E. coli (MIC values typically 8–32 µg/mL for thiazole derivatives) .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations to assess IC50 values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to drug design?
- Approach : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilic interactions .
- Validation : Correlate computed dipole moments (e.g., ~4.5 Debye) with experimental solubility and crystallinity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
